molecular formula C18H18N6O3 B2438732 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide CAS No. 897622-53-6

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Cat. No. B2438732
CAS RN: 897622-53-6
M. Wt: 366.381
InChI Key: SRABGQXTSCAKGR-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide, also known as DMNTA, is a novel compound that has gained attention in the scientific community due to its potential applications in research. DMNTA is a tetrazole-based compound that has shown promising results in various studies related to neuroscience and medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation in Cancer Research One significant application of compounds structurally related to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is in cancer research. For instance, the synthesis of similar compounds has been studied for their anticancer activity. A study by Evren et al. (2019) evaluated 5-methyl-4-phenyl thiazole derivatives for their antitumor activities against human lung adenocarcinoma cells, demonstrating selective cytotoxicity and potential as anticancer agents.

Molecular Docking and Bioassay Studies Another research avenue involves molecular docking and bioassay studies. For instance, Al-Hourani et al. (2016) synthesized a compound structurally similar to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide and investigated its interaction with the cyclooxygenase-2 enzyme. This study highlights the potential for such compounds in the development of new therapeutic agents.

Chemical Characterization and Synthesis Research also focuses on the chemical characterization and synthesis of related compounds. For example, Drabina et al. (2009) detailed the synthesis and characterization of a closely related compound, contributing to a better understanding of its chemical properties and potential applications.

Antipsychotic Potential and Pharmacological Evaluation Compounds with structural similarities have also been evaluated for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of compounds for their antipsychotic-like profile, revealing the potential for developing new treatments in mental health.

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-12-3-6-16(9-13(12)2)23-17(20-21-22-23)11-19-18(25)10-14-4-7-15(8-5-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABGQXTSCAKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

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